The Indan-1-one Scaffold: A Privileged Core in Modern Drug Discovery
The Indan-1-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-Depth Technical Guide for Researchers and Drug Development Professionals
The indan-1-one nucleus, a bicyclic ketone, has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, yet adaptable, framework has proven to be a fertile ground for the discovery and development of a diverse array of therapeutic agents. The remarkable success of the indanone-derived drug Donepezil for the symptomatic treatment of Alzheimer's disease has spurred significant and sustained interest in exploring the broader pharmacological potential of its derivatives.[1][2] This guide provides a comprehensive technical overview of substituted indan-1-one derivatives in drug discovery, from fundamental synthetic strategies to nuanced mechanistic insights and clinical translation.
The Strategic Advantage of the Indan-1-one Core
The utility of the indan-1-one scaffold stems from a combination of favorable structural and physicochemical properties. Its bicyclic nature imparts a degree of conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. The aromatic ring and the ketone functionality offer multiple points for chemical modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This versatility has enabled the development of indan-1-one derivatives with a wide range of biological activities, including but not limited to, neuroprotective, anticancer, anti-inflammatory, and antimicrobial effects.[3][4]
Core Synthetic Strategies: Building the Indan-1-one Framework
The construction of the indan-1-one core is a critical first step in the synthesis of its derivatives. Several robust methods have been established, with the choice of strategy often dictated by the desired substitution pattern and the availability of starting materials.
Intramolecular Friedel-Crafts Acylation: A Workhorse Reaction
The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides is the most common and versatile method for synthesizing 1-indanones.[5][6] This electrophilic aromatic substitution reaction involves the cyclization of the acyl group onto the aromatic ring, typically promoted by a strong Brønsted or Lewis acid.
Causality Behind the Choice: The direct cyclization of 3-arylpropionic acids is often preferred in green chemistry contexts as it generates water as the only byproduct.[6] However, the reaction can require harsh conditions. The two-step approach via the acyl chloride is often more efficient and proceeds under milder conditions, but generates corrosive byproducts. The choice between these depends on the scale of the synthesis and the tolerance of other functional groups on the molecule. Friedel-Crafts acylation is generally favored over alkylation for constructing the indanone ring because the acyl group deactivates the aromatic ring to further substitution, preventing poly-substitution, and the acylium ion intermediate is less prone to rearrangement than the carbocations formed in alkylation.[7]
Experimental Protocol: Synthesis of 1-Indanone via Friedel-Crafts Acylation
Materials:
-
3-phenylpropanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-phenylpropanoic acid (1 equivalent) in a minimal amount of anhydrous DCM. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Removal of Excess Thionyl Chloride: After cooling to room temperature, remove the excess thionyl chloride and DCM under reduced pressure.
-
Friedel-Crafts Cyclization: Dissolve the crude 3-phenylpropanoyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath. To a separate flask, add anhydrous AlCl₃ (1.1 equivalents) and suspend it in anhydrous DCM. Slowly add the solution of the acyl chloride to the AlCl₃ suspension at 0 °C with vigorous stirring.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. Add 10% HCl to dissolve the aluminum salts. Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Purification: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: The crude 1-indanone can be purified by vacuum distillation or column chromatography on silica gel.
Diagram: Friedel-Crafts Acylation Workflow
Caption: Workflow for the synthesis of 1-indanone via Friedel-Crafts acylation.
Aldol Condensation: Introducing Diversity at the 2-Position
For the synthesis of 2-benzylidene-1-indanone derivatives, which are themselves a significant class of bioactive compounds, the Claisen-Schmidt (crossed aldol) condensation is the method of choice. This reaction involves the base-catalyzed condensation of a 1-indanone with an aromatic aldehyde.
Experimental Protocol: Synthesis of 2-Benzylidene-1-indanone
Materials:
-
1-Indanone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-indanone (1 equivalent) and benzaldehyde (1 equivalent) in ethanol.
-
Base Addition: While stirring at room temperature, add a solution of NaOH (1.2 equivalents) in water dropwise.
-
Reaction Progression: A precipitate usually forms within 30 minutes. Continue stirring for 2-4 hours.
-
Work-up: Cool the reaction mixture in an ice bath and collect the solid product by suction filtration.
-
Purification: Wash the solid with cold water and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.
Therapeutic Applications and Mechanistic Insights
Substituted indan-1-one derivatives have demonstrated efficacy in a range of therapeutic areas, with neurodegenerative diseases and cancer being the most prominent.
Neurodegenerative Disorders: A Multi-pronged Attack
The indan-1-one scaffold is at the heart of several successful drugs for neurodegenerative diseases, most notably Donepezil for Alzheimer's disease and Rasagiline for Parkinson's disease.[8][9] The therapeutic efficacy of these derivatives stems from their ability to modulate multiple targets implicated in the pathophysiology of these complex disorders.[1][2]
Cholinesterase Inhibition: A primary mechanism of action for many indanone derivatives in the context of Alzheimer's is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9][10][11] By inhibiting these enzymes, the derivatives increase the levels of the neurotransmitter acetylcholine in the brain, which is depleted in Alzheimer's patients. The design of these inhibitors often involves a pharmacophore hybridization approach, combining the indanone core with other structural motifs known to interact with the cholinesterase active site.[11]
Monoamine Oxidase (MAO) Inhibition: Rasagiline is a potent and irreversible inhibitor of monoamine oxidase B (MAO-B).[8] Inhibition of MAO-B prevents the breakdown of dopamine in the brain, thereby increasing its levels and alleviating the motor symptoms of Parkinson's disease.
Other Neuroprotective Mechanisms: Beyond enzyme inhibition, some indanone derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[3] Others exhibit antioxidant properties, protecting neurons from oxidative stress.
Table 1: In Vitro Activity of Selected Indanone Derivatives Against Neurodegenerative Disease Targets
| Compound | Target | IC₅₀ (nM) | Source |
| Donepezil | AChE | 2.01 | [7] |
| Compound 9 | AChE | 14.8 | [4] |
| Compound 14 | AChE | 18.6 | [4] |
| Compound 5c | AChE | 120 | [9] |
| Compound 7b | BChE | 40 | [9] |
| Rasagiline | MAO-B | Potent, irreversible | [8] |
Diagram: Multi-target Strategy of Indanone Derivatives in Neurodegeneration
Caption: Indanone derivatives exert neuroprotective effects through multiple mechanisms.
Oncology: A Promising Frontier
A growing body of evidence supports the potential of indan-1-one derivatives as anticancer agents.[12][13][14] Their mechanisms of action in oncology are diverse and include the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.
Tubulin Polymerization Inhibition: Several indanone derivatives have been identified as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[12] By disrupting the dynamics of microtubules, these compounds arrest the cell cycle in the G2/M phase and induce apoptosis in cancer cells.
Modulation of Signaling Pathways: Some derivatives have been shown to inhibit signaling pathways crucial for cancer cell survival and proliferation, such as the NF-κB pathway.[13]
Table 2: In Vitro Anticancer Activity of Selected Indanone Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
| ITH-6 | HT-29 | Colorectal | 0.44 | [14] |
| ITH-6 | COLO 205 | Colorectal | 0.98 | [14] |
| ITH-6 | KM 12 | Colorectal | 0.41 | [14] |
| Gallic acid-based indanone | MCF-7 | Breast | 2.2 | [15] |
| Benzylidene indanone 1 | MCF-7 | Breast | - | [13] |
| Benzylidene indanone 1 | MDA-MB-231 | Breast | - | [13] |
Lead Optimization: Bioisosteric Replacement and Scaffold Hopping
In the process of drug discovery, lead optimization is crucial for improving the potency, selectivity, and pharmacokinetic properties of a hit compound. Bioisosteric replacement and scaffold hopping are powerful strategies in this regard.[16][17]
Bioisosteric Replacement: This involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of improving the drug-like properties of the molecule. For example, a carboxylic acid group might be replaced with a tetrazole to improve metabolic stability and bioavailability.[18] The ketone group of the indanone core itself can be a target for bioisosteric replacement to modulate activity and physicochemical properties.
Scaffold Hopping: This more drastic approach involves replacing the entire core scaffold of a molecule with a structurally different one while retaining the key pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties or a more favorable intellectual property position.[19]
Physicochemical Properties and ADME Considerations
A critical aspect of drug development is ensuring that a potent compound has the appropriate absorption, distribution, metabolism, and excretion (ADME) properties to be effective in vivo. For neurodegenerative diseases, the ability to cross the blood-brain barrier (BBB) is paramount.
Blood-Brain Barrier Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput in vitro method used to predict the passive permeability of compounds across the BBB.
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
Materials:
-
PAMPA sandwich plate (donor and acceptor plates)
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compounds and control compounds (e.g., propranolol for high permeability, theophylline for low permeability)
-
96-well UV plate reader or LC-MS/MS system
Procedure:
-
Membrane Preparation: Prepare a 1% (w/v) solution of porcine brain lipid in dodecane. Coat the filter of the donor plate with 5 µL of this solution and allow it to impregnate the filter for 5 minutes.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Plate Preparation: Dissolve the test compounds and controls in a suitable solvent (e.g., DMSO) and then dilute with PBS to the final desired concentration (typically with a final DMSO concentration of <1%). Add 200 µL of the compound solutions to the donor plate wells.
-
Incubation: Carefully place the donor plate on top of the acceptor plate to form the "sandwich." Incubate at room temperature for 4-18 hours.
-
Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV plate reader or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated using the following equation:
Pe = [-ln(1 - CA(t) / Cequilibrium)] / [A * (1/VD + 1/VA) * t]
Where CA(t) is the concentration in the acceptor well at time t, Cequilibrium is the concentration at equilibrium, A is the filter area, VD and VA are the volumes of the donor and acceptor wells, and t is the incubation time.
Spectroscopic Characterization: A Self-Validating System
The unambiguous characterization of newly synthesized indan-1-one derivatives is essential for ensuring their identity and purity. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of 1-indanone, the aromatic protons typically appear in the range of 7.2-7.8 ppm, while the methylene protons of the five-membered ring appear as two distinct multiplets around 2.7 and 3.1 ppm.[20][21] In the ¹³C NMR spectrum, the carbonyl carbon is characteristically found downfield, around 207 ppm.[22]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum of an indan-1-one derivative confirms its molecular weight.[23][24]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The most characteristic absorption for an indan-1-one is the strong C=O stretching vibration of the ketone, which typically appears around 1710-1725 cm⁻¹.[25][26]
Clinical Landscape
The clinical success of Donepezil and Rasagiline has paved the way for the exploration of other indan-1-one derivatives in clinical trials.
Donepezil (Aricept®): Multiple large-scale, double-blind, placebo-controlled clinical trials have demonstrated that Donepezil, at doses of 5 and 10 mg/day, produces statistically significant improvements in cognitive and global function in patients with mild to moderate Alzheimer's disease.[27][28] While not a cure, it is a valuable symptomatic treatment.
Rasagiline (Azilect®): Several randomized controlled clinical trials have established the safety and efficacy of rasagiline as both a monotherapy in early Parkinson's disease and as an adjunctive therapy with levodopa in more advanced stages.[8][9][29] The TEMPO and ADAGIO studies have also suggested a potential disease-modifying effect, although this remains a topic of ongoing research.[30]
While information on other indan-1-one derivatives in clinical trials for indications such as cancer is less readily available in the public domain, the promising preclinical data suggest that this is an active area of research and development within the pharmaceutical industry.
Future Perspectives
The indan-1-one scaffold continues to be a highly valuable and versatile platform in drug discovery. Future research will likely focus on several key areas:
-
Multi-target-directed ligands: Designing single molecules that can modulate multiple targets simultaneously is a promising strategy for complex diseases like Alzheimer's and cancer. The indan-1-one core is well-suited for this approach.
-
Targeting novel pathways: Exploring the activity of indan-1-one derivatives against new and emerging biological targets will open up new therapeutic possibilities.
-
Improving pharmacokinetic properties: Further optimization of ADME properties, particularly BBB penetration for CNS targets, will be crucial for translating potent in vitro activity into in vivo efficacy.
-
Application of new synthetic methodologies: The use of modern synthetic techniques, such as flow chemistry and photoredox catalysis, could lead to more efficient and sustainable routes to novel indan-1-one derivatives.
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